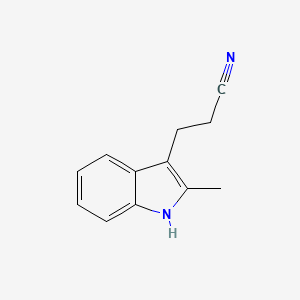

3-(2-methyl-1H-indol-3-yl)propanenitrile

描述

属性

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMMJVVDSMYKBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation of the 2 Methylindole Core: the Fischer Indole Synthesis

This classic reaction remains one of the most reliable methods for constructing the indole (B1671886) nucleus. The mechanism proceeds through several key steps when reacting phenylhydrazine (B124118) with acetone (B3395972):

Hydrazone Formation: Phenylhydrazine and acetone undergo an acid-catalyzed condensation reaction to form acetone phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.

-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial, irreversible-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This step breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.

Rearomatization and Cyclization: The intermediate rearomatizes, which is followed by a nucleophilic attack of the terminal amino group onto one of the imine carbons to form a five-membered ring (an aminal).

Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, and subsequent deprotonation yields the aromatic 2-methylindole (B41428) product.

Addition of the Propanenitrile Chain: the Michael Addition Cyanoethylation

The introduction of the 3-propanenitrile side chain onto the 2-methylindole (B41428) core is achieved via a Michael-type conjugate addition to acrylonitrile. The indole (B1671886) ring, particularly the C3 position, is electron-rich and acts as the nucleophile.

Activation: The reaction can be catalyzed by either a base or an acid. In a base-catalyzed pathway, the base (e.g., OH⁻, RO⁻) deprotonates the indole N-H, forming a highly nucleophilic indolyl anion.

Nucleophilic Attack: The electron-rich C3 position of the indolyl anion attacks the electron-deficient β-carbon of acrylonitrile.

Protonation: The resulting carbanion intermediate is protonated by a proton source (such as the solvent or a conjugate acid) to yield the final product, 3-(2-methyl-1H-indol-3-yl)propanenitrile.

The high regioselectivity for attack at the C3 position is a well-established characteristic of indole's reactivity in electrophilic substitution and addition reactions.

Chemical Reactivity and Transformations

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. mdpi.com This polarity is the basis for several key transformations, including nucleophilic additions, reductions, and condensation reactions.

The electrophilic carbon of the nitrile group readily undergoes attack by various nucleophiles. A primary example is hydrolysis, which can be catalyzed by either acid or base. Under these conditions, the nitrile is converted first to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. nih.gov

Another significant nucleophilic addition involves the use of organometallic reagents, such as Grignard reagents. The Grignard reagent attacks the nitrile carbon to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to yield a ketone. ljmu.ac.uk

| Nucleophile | Reagent/Conditions | Intermediate | Final Product |

| Water (H₂O) | Acid (e.g., H₂SO₄, heat) or Base (e.g., NaOH, heat) | Amide | Carboxylic Acid |

| Grignard (R-MgX) | 1. Diethyl ether 2. H₃O⁺ | Imine Salt | Ketone |

| Hydride (H⁻) | See Section 3.1.2 | Imine Anion | Primary Amine |

This table presents common nucleophilic addition reactions at the nitrile group.

The nitrile group can be efficiently reduced to a primary amine, yielding 3-(2-methyl-1H-indol-3-yl)propan-1-amine. This transformation is crucial as the resulting amine is a key precursor for various cyclization reactions. The most common laboratory method for this reduction is the use of strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. mdpi.com

Catalytic hydrogenation is another effective method, employing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This method is often considered a "greener" alternative to using metal hydrides. rsc.org

| Reagent | Catalyst/Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | 3-(2-methyl-1H-indol-3-yl)propan-1-amine |

| Hydrogen (H₂) | Pd/C, PtO₂, or Raney Ni / Ethanol | 3-(2-methyl-1H-indol-3-yl)propan-1-amine |

This table shows common methods for the reduction of the nitrile group to a primary amine.

The α-carbon atom adjacent to the nitrile group possesses enhanced acidity, enabling it to participate in base-catalyzed condensation reactions. While specific examples for 3-(2-methyl-1H-indol-3-yl)propanenitrile are not extensively documented, analogous structures like 3-cyanoacetylindole readily undergo Knoevenagel condensation with aldehydes and ketones. ekb.egwikipedia.org This suggests that under basic conditions, deprotonation of the α-carbon can generate a nucleophilic carbanion that can attack carbonyl compounds, leading to the formation of new carbon-carbon bonds.

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov In this compound, the C3 position is blocked. Consequently, electrophilic attack occurs on the benzene (B151609) portion of the nucleus, primarily at the C5 and C6 positions. The regioselectivity is influenced by the directing effects of the substituents at C2 and C3. The C2-methyl group is an activating, ortho-para director, while the C3-alkyl group is a weak activating, ortho-para director. The combined effect generally favors substitution at C5.

Common electrophilic substitution reactions include halogenation and formylation. For instance, bromination of similarly substituted indoles with reagents like pyridinium (B92312) hydrobromide perbromide results in substitution on the benzene ring, yielding 5-bromo and 6-bromo derivatives. researchgate.net

The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. mdpi.comacs.org For 2,3-disubstituted indoles, this reaction typically occurs at an available position on the benzene ring, such as C5.

| Reaction | Reagent | Electrophile | Typical Product(s) |

| Bromination | Br₂ / Lewis Acid or Pyridinium hydrobromide perbromide | Br⁺ | 5-Bromo and/or 6-Bromo derivative |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | [CHCl=N(CH₃)₂]⁺ | 5-Formyl derivative |

This table summarizes key electrophilic substitution reactions on the indole nucleus.

Cyclization and Heterocycle Formation from this compound Derivatives

The derivatives of this compound, particularly the amine obtained from its reduction, are valuable precursors for synthesizing fused heterocyclic systems, most notably β-carbolines. ljmu.ac.ukresearchgate.net

The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis. This reaction involves the condensation of a tryptamine (B22526) derivative—in this case, 3-(2-methyl-1H-indol-3-yl)propan-1-amine—with an aldehyde or ketone. wikipedia.org The reaction proceeds under acidic conditions, first forming an iminium ion which then undergoes an intramolecular electrophilic attack on the C2 position of the indole ring to form a new six-membered ring. jk-sci.comnrochemistry.com The product is a tetrahydro-β-carboline, a core structure in many alkaloids. mdpi.com

Another important cyclization is the Bischler-Napieralski reaction . This method requires the amine derivative to first be acylated to form an N-acyl amide. wikipedia.org Treatment of this amide with a dehydrating agent, such as phosphorus oxychloride (POCl₃), promotes an intramolecular electrophilic cyclization onto the C2 position of the indole, yielding a dihydro-β-carboline. organic-chemistry.orgnrochemistry.com

| Reaction Name | Starting Derivative | Reagent(s) | Product Class |

| Pictet-Spengler | 3-(2-methyl-1H-indol-3-yl)propan-1-amine | Aldehyde or Ketone, Acid (e.g., TFA, HCl) | Tetrahydro-β-carboline |

| Bischler-Napieralski | N-Acyl-3-(2-methyl-1H-indol-3-yl)propan-1-amine | POCl₃ or P₂O₅ | Dihydro-β-carboline |

This table details major cyclization reactions leading to β-carboline structures.

Oxidative Transformations

Both the indole nucleus and its alkyl substituents are susceptible to oxidative transformations under various conditions.

The C2-methyl group can be selectively oxidized. For example, treatment with reagents like N-chlorosuccinimide (NCS) and water can convert the 2-methyl group into a 2-formyl group. acs.org Other oxidants like selenium dioxide (SeO₂) have also been employed for this purpose. acs.org Under radical conditions, reagents such as N-bromosuccinimide (NBS) can achieve benzylic-type bromination of the C2-methyl group. masterorganicchemistry.comchadsprep.com

The indole ring itself, particularly the C2-C3 double bond, can undergo oxidative cleavage. Ozonolysis, a reaction sometimes referred to as the Witkop-Winterfeldt oxidation in the context of indoles, cleaves this bond to yield carbonyl-containing products. researchgate.net Milder oxidation using potassium hexacyanoferrate(III) in an alkaline medium can oxidize the C3 position of 2-methylindole (B41428) to yield 2-methylindolin-3-one. ekb.eg

| Reaction Site | Reagent/Conditions | Transformation | Product Type |

| C2-Methyl Group | NCS / H₂O | Oxidation | 2-Formylindole derivative |

| C2-Methyl Group | NBS / Radical Initiator | Radical Bromination | 2-(Bromomethyl)indole derivative |

| C2=C3 Bond | O₃ (Ozonolysis) | Oxidative Cleavage | Ring-opened carbonyl compounds |

| Indole Ring | K₃[Fe(CN)₆] / Base | Ring Oxidation | Indolin-3-one derivative |

This table outlines the primary oxidative transformations of the compound and its nucleus.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-(2-methyl-1H-indol-3-yl)propanenitrile. Both ¹H and ¹³C NMR provide atom-specific information, confirming the molecular skeleton and the position of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the benzene (B151609) portion of the indole ring would present as a complex multiplet system. The methyl group at the C2 position would yield a characteristic singlet, while the two methylene (B1212753) groups of the propanenitrile side chain would appear as triplets due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom. The indole ring carbons have characteristic chemical shifts, with the carbons adjacent to the nitrogen atom (C2 and C7a) appearing at distinct downfield positions. The nitrile carbon (C≡N) has a unique chemical shift in the 115-125 ppm range. The methyl carbon and the two methylene carbons of the side chain would appear in the upfield aliphatic region of the spectrum. st-andrews.ac.uk Fully assigned ¹H and ¹³C NMR spectra are crucial for confirming the successful synthesis of the target compound and for studying its interactions in solution. st-andrews.ac.ukmdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Indole N-H | ~8.0-8.5 (broad s) | - | Chemical shift is solvent-dependent. |

| Indole C2-CH₃ | ~2.4 (s) | ~12-15 | Sharp singlet integrating to 3 protons. |

| Side Chain -CH₂- (α) | ~3.0 (t) | ~20-25 | Alpha to the indole ring. Appears as a triplet. |

| Side Chain -CH₂- (β) | ~2.7 (t) | ~15-20 | Beta to the indole ring, adjacent to the nitrile. Appears as a triplet. |

| Nitrile -C≡N | - | ~118-122 | Characteristic chemical shift for a nitrile carbon. |

| Indole Aromatic C4-C7 | ~7.0-7.6 (m) | ~110-128 | Complex multiplet pattern for the four aromatic protons. |

| Indole C2 | - | ~135-140 | Quaternary carbon bearing the methyl group. |

| Indole C3 | - | ~110-115 | Quaternary carbon bearing the propanenitrile side chain. |

| Indole C3a, C7a | - | ~125-138 | Quaternary carbons at the ring junction. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₂N₂), the molecular weight is approximately 184.24 g/mol .

In an electron ionization (EI-MS) experiment, the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z 184. The fragmentation of indole derivatives is well-studied and typically involves characteristic losses. scirp.org Key fragmentation pathways for this compound would likely include:

α-cleavage: The primary fragmentation is often the cleavage of the bond between the indole ring and the side chain (the C3-Cα bond). This would result in a highly stable 2-methyl-1H-indol-3-yl)methylium cation, which would be a prominent peak in the spectrum.

Loss of HCN: A fragmentation characteristic of the indole ring itself involves the loss of hydrogen cyanide (HCN, 27 Da). scirp.org

Side-chain fragmentation: The propanenitrile side chain can undergo fragmentation, leading to the loss of the nitrile group (•CN, 26 Da) or ethylene (B1197577) (C₂H₄, 28 Da).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. rsc.org

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Expected) | Fragment Identity/Loss | Fragmentation Pathway |

| 184 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule. |

| 183 | [M-H]⁺ | Loss of a hydrogen radical. |

| 143 | [M - CH₂CN]⁺ | α-cleavage, loss of the cyanomethyl radical. |

| 130 | [2-methyl-1H-indol-3-yl]⁺ or [M - C₃H₄N]⁺ | Cleavage of the entire side chain or complex rearrangement. |

| 116 | [C₈H₆N]⁺ | Loss of HCN from the m/z 143 fragment. scirp.org |

Vibrational Spectroscopy (IR and Raman) in Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands. The most diagnostic would be the sharp, medium-intensity stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2260–2240 cm⁻¹. nasa.gov Another key feature is the N-H stretching vibration of the indole ring, which is expected as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups are observed just below 3000 cm⁻¹. The region from 1600-1450 cm⁻¹ would contain absorptions corresponding to the C=C stretching vibrations of the aromatic indole ring. impactfactor.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also a strong and sharp band in the Raman spectrum, often more intense than in the IR spectrum, making it an excellent diagnostic peak. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman signals. This technique is particularly useful for studying the molecule in different states and for conformational analysis.

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Indole N-H | Stretch | ~3400 | IR |

| Aromatic C-H | Stretch | ~3100-3000 | IR, Raman |

| Aliphatic C-H (CH₃, CH₂) | Stretch | ~2980-2850 | IR, Raman |

| Nitrile C≡N | Stretch | ~2260-2240 | IR, Raman |

| Aromatic C=C | Stretch | ~1600-1450 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

It is expected that the indole ring system would be essentially planar. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the indole N-H group of one molecule and the nitrogen atom of the nitrile group of an adjacent molecule (N—H⋯N). nih.govnih.gov This interaction would organize the molecules into chains or more complex supramolecular architectures. mdpi.com The packing of these chains would then be governed by weaker van der Waals interactions.

Other Spectroscopic Techniques for Investigating Electronic and Structural Properties

Beyond the core techniques, other spectroscopic methods can probe the electronic properties of the molecule.

UV-Visible Spectroscopy: The indole ring is a well-known chromophore. The UV-Visible absorption spectrum of this compound in a suitable solvent (e.g., cyclohexane (B81311) or water) would be expected to show two distinct electronic transitions, characteristic of the indole system, known as the ¹Lₐ and ¹Lₑ bands. nih.gov The position and intensity of these absorption maxima are sensitive to substitution on the indole ring and the solvent environment. researchgate.netnih.gov The presence of the methyl and propanenitrile groups would cause shifts in these absorption bands compared to unsubstituted indole, providing information on their electronic influence on the chromophore. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Nature and Position on Biological Activity

The biological activity of indole (B1671886) derivatives is highly dependent on the type and placement of substituents on the indole ring system. nih.gov The indole nucleus itself can mimic protein structures and bind reversibly to various enzymes, and strategic placement of functional groups can enhance these interactions. chula.ac.thresearchgate.net

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) at specific positions on the indole ring is a common strategy in medicinal chemistry to modulate biological activity. Studies on various indole derivatives have shown that halogenation, particularly at the C5 or C7 positions, can have a significant effect on cytotoxicity. mdpi.com For instance, the presence of a bromine atom on the aryl group of related indole compounds has been associated with favorable results in tyrosine kinase (TK) inhibition. mdpi.com The nature of the halogen and its position can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, thereby altering its pharmacokinetic profile and binding affinity to target proteins. researchgate.net In the context of 3-(2-methyl-1H-indol-3-yl)propanenitrile, introducing halogens on the benzene (B151609) ring portion of the indole nucleus could similarly enhance its biological profile.

Table 1: Effects of Halogenation on Indole Analogs

| Substitution Position | Halogen | Observed Effect on Analogs | Potential Impact on this compound |

|---|---|---|---|

| C5 or C7 | F, Cl, Br | Affects cytotoxicity mdpi.com | Modulation of anticancer activity |

| Aryl Moiety | Br | Favorable for Tyrosine Kinase inhibition mdpi.com | Enhancement of enzyme inhibitory potential |

Note: This table is based on findings from related indole derivatives and suggests potential outcomes for the target compound.

Modifications to alkyl and aryl substituents are fundamental to SAR studies. For this compound, variations can be explored at the C2-methyl group and by adding aryl groups to the indole ring. Replacing the C2-methyl group with larger alkyl chains could impact steric interactions within a target's binding pocket. In studies of similar compounds like 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, an α-methyl group in the propanamide linker was identified as a key pharmacophore, with its stereochemistry being crucial for potency. researchgate.net

The nitrile (-C≡N) group is a significant functional group in drug design and is present in over 30 FDA-approved pharmaceuticals. nih.gov Its inclusion in a molecule is not arbitrary; it serves several key functions that can enhance biological activity.

Binding Affinity and Interactions: The nitrile group's nitrogen atom has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, which can be crucial for anchoring a ligand to its target protein. nih.gov It is also an electron-withdrawing group, capable of modifying the electronic density of adjacent aromatic rings. nih.gov Studies on inhibitors of monoamine oxidase (MAO) have found that the nitrile unit can be a prerequisite for high binding affinity to both MAO A and MAO B. core.ac.uk

Pharmacokinetic Profile: Incorporating a nitrile group can improve a drug's pharmacokinetic properties. Generally, it leads to a lower logP value, which indicates enhanced solubility and can result in increased systemic exposure and bioavailability. nih.gov

In this compound, the propionitrile (B127096) side chain positions the nitrile group away from the indole core, allowing it to probe for specific interactions within a binding site without significant steric hindrance from the indole ring itself.

Conformational Requirements and Molecular Shape for Biological Interactions

In a related compound, 2-(7-methyl-1H-indol-3-yl)acetonitrile, X-ray crystallography revealed that the carbonitrile group is significantly twisted away from the indole plane. nih.gov This suggests that the propionitrile side chain in this compound likely possesses considerable conformational flexibility. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation to fit into a specific binding pocket. However, it can also be a disadvantage if the energetically favorable conformation in solution is not the one required for binding. The specific torsion angles of the propionitrile chain are influenced by interactions such as hydrogen bonding, which can stabilize certain conformations over others. nih.gov

Hydrogen Bonding and Electrostatic Interactions in Ligand-Target Binding

Weak intermolecular forces, particularly hydrogen bonds and hydrophobic interactions, are paramount in stabilizing a ligand within its target's binding site. plos.org The this compound molecule has several key features that can participate in these interactions:

Indole N-H Group: The hydrogen on the indole nitrogen is a classic hydrogen bond donor. It can form crucial interactions with hydrogen bond acceptors (like oxygen or nitrogen atoms) on amino acid residues of a target protein. In the solid state, indole derivatives are known to form extensive networks of N-H···N or N-H···O hydrogen bonds, which highlights the strength of this interaction. nih.govnih.gov

Nitrile Nitrogen: The nitrogen of the nitrile group can act as a hydrogen bond acceptor. nih.gov The geometry of this interaction is important; the linear shape of the nitrile group dictates a specific directionality for potential hydrogen bonds. nih.gov

Indole Ring: The aromatic indole ring system can participate in hydrophobic interactions and π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

The interplay of these interactions dictates the binding affinity and selectivity of the compound for its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their molecular structures. ej-chem.org By developing mathematical models that correlate structural descriptors with activity, QSAR can guide the design of new, more potent analogs and reduce the need for exhaustive synthesis and testing. semanticscholar.org

Numerous QSAR studies have been successfully applied to various series of indole derivatives to predict activities ranging from antimicrobial to anticancer and antiviral. researchgate.netsemanticscholar.orgnih.gov For a series of this compound analogs, a QSAR study would typically involve:

Data Set Preparation: Synthesizing a series of analogs with systematic variations (e.g., different substituents on the indole ring) and measuring their biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each analog, which quantify physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters.

Model Development: Using statistical methods to build a model that finds the best correlation between the calculated descriptors and the observed biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For example, 2D-QSAR models for indole derivatives have been developed to predict antioxidant activity, while 3D-QSAR methods like CoMFA and CoMSIA have been used to understand the three-dimensional structural requirements for inhibiting viral neuraminidase. semanticscholar.orgnih.gov Such models could be invaluable in optimizing the structure of this compound for a desired biological effect.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, typically a protein. chemmethod.comnih.gov This method allows for the estimation of binding affinity and the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the ligand-receptor complex. nih.gov

For 3-(2-methyl-1H-indol-3-yl)propanenitrile, molecular docking simulations would be employed to screen its binding potential against a panel of therapeutically relevant targets. Given that indole (B1671886) derivatives are known to act as kinase inhibitors, docking studies could explore the binding of this compound to the ATP-binding site of various kinases. nih.gov For instance, simulations could be performed against targets like Epidermal Growth Factor Receptor (EGFR) or Pim-1 kinase, which are implicated in cancer. sciencedaily.combiorxiv.org

The process involves preparing the three-dimensional structures of both the ligand, this compound, and the target protein. The ligand's structure would be energy-minimized to obtain a stable conformation. The docking algorithm then samples a multitude of possible binding poses of the ligand within the active site of the protein and assigns a score to each pose based on a scoring function that estimates the binding free energy. nih.gov Poses with the lowest binding energy are considered the most favorable.

Detailed analysis of the top-ranked poses would reveal key interactions. It might be hypothesized that the indole nitrogen acts as a hydrogen bond donor, while the nitrile group could function as a hydrogen bond acceptor, interacting with key amino acid residues in the active site. The methyl group and the aromatic indole ring would likely engage in hydrophobic and π-stacking interactions.

Table 1: Hypothetical Molecular Docking Results for this compound against Pim-1 Kinase

| Parameter | Value | Key Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Glu121 | Hydrogen Bond |

| Leu68 | Hydrophobic | ||

| Phe169 | π-π Stacking | ||

| Val76 | Hydrophobic |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of a molecular docking study.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. researchgate.neteurekaselect.com These methods can provide a detailed understanding of a molecule's structure, stability, and chemical behavior at the atomic level. mdpi.com

For this compound, DFT calculations would be used to determine its optimized molecular geometry and to compute various electronic descriptors. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. capes.gov.br

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map would reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is invaluable for predicting how the molecule might interact with biological macromolecules, with red-colored regions (negative potential) indicating likely sites for electrophilic attack and blue-colored regions (positive potential) indicating sites for nucleophilic attack. Other quantum chemical parameters like electronegativity, chemical hardness, and softness can also be calculated to further profile the compound's reactivity. capes.gov.br

Table 2: Predicted Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution |

Note: The data in this table is hypothetical and serves as an example of the outputs from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are crucial for assessing the stability of a docked complex and for understanding the conformational changes that may occur upon ligand binding. researchgate.net

Following the docking of this compound into a target's active site, an MD simulation would be performed on the resulting complex. The simulation would typically run for a duration of nanoseconds to microseconds, tracking the trajectory of each atom. nih.gov The stability of the protein-ligand complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD plot suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation. researchgate.net

The Root Mean Square Fluctuation (RMSF) of individual amino acid residues would also be analyzed to identify flexible and rigid regions of the protein upon ligand binding. researchgate.net High RMSF values in certain regions might indicate conformational changes induced by the ligand. Additionally, the number and duration of specific interactions, such as hydrogen bonds between the ligand and protein, can be monitored throughout the simulation to confirm the stability of the binding mode predicted by docking.

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Analysis for a Protein-Ligand Complex

| Parameter | Description | Typical Observation for a Stable Complex |

| Simulation Time | 100 ns | Sufficient to observe convergence |

| RMSD (Protein Backbone) | Measures deviation from the initial structure | Plateauing below 3 Å |

| RMSD (Ligand) | Measures ligand's movement in the binding pocket | Stable fluctuations within the binding site |

| RMSF (Residue) | Measures flexibility of individual amino acids | Low fluctuations for residues in the binding pocket |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific H-bond exists | High occupancy (>50%) for key interactions |

Note: This table provides an example of parameters and expected outcomes for an MD simulation and does not represent actual data for the specified compound.

In Silico Prediction of ADME and Related Molecular Properties for Research Prioritization

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thus saving time and resources. researchgate.net

For this compound, various computational tools and web servers would be used to predict its ADME properties. A key initial assessment is the evaluation of its "drug-likeness" based on criteria such as Lipinski's Rule of Five. biorxiv.org This rule suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Beyond these simple rules, more sophisticated models can predict properties such as aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), plasma protein binding, and potential to inhibit or be a substrate for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Toxicity predictions, such as potential for hERG channel blockage or mutagenicity, are also critical components of in silico safety assessment. These predictions collectively help in prioritizing compounds for further experimental validation.

Table 4: Predicted ADME and Drug-Likeness Properties for this compound

| Property | Predicted Value | Guideline/Interpretation |

| Molecular Weight | 198.25 g/mol | < 500 Da (Pass) |

| logP | 2.8 | < 5 (Pass) |

| Hydrogen Bond Donors | 1 | ≤ 5 (Pass) |

| Hydrogen Bond Acceptors | 1 | ≤ 10 (Pass) |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability | High | Good intestinal absorption predicted |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Note: The data in this table is illustrative and based on typical values for similar chemical structures. It is intended to exemplify the output of in silico ADME prediction tools.

Biological Activities and Proposed Mechanisms of Action Mechanistic Focus

Anticancer Activities and Molecular Pathologies

The indole (B1671886) nucleus is recognized as a "privileged motif" in medicinal chemistry for the development of anticancer agents. mdpi.com Derivatives built on this scaffold have been found to be active against various cancers by targeting a range of biological molecules and pathways. mdpi.com

A key strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. Various indole derivatives have been identified as potent inhibitors of tubulin polymerization. These agents often work by binding to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules, leading to mitotic arrest and subsequent cell death. nih.govrsc.org

For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. One compound from this series, 7d , demonstrated potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. nih.gov Mechanistic studies confirmed that this compound arrested the cell cycle in the G2/M phase and inhibited tubulin polymerization in a manner consistent with colchicine (B1669291). nih.gov Similarly, other research has focused on indole-3-glyoxylamides, which also interact with the colchicine binding site and disrupt the cellular microtubule network. rsc.org The inhibitory concentration (IC50) for tubulin polymerization can be in the low micromolar range for some of these compounds. researchgate.net

Table 1: Tubulin Polymerization Inhibition by Select Indole Derivatives

| Compound | Activity/Target | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Compound 7d | Antiproliferative | 0.52 | HeLa | nih.gov |

| Antiproliferative | 0.34 | MCF-7 | nih.gov | |

| Antiproliferative | 0.86 | HT-29 | nih.gov | |

| ADAM Analog 15 | Tubulin Assembly Inhibition | 3.7 | - | researchgate.net |

| ADAM Analog 16 | Tubulin Assembly Inhibition | 2.8 | - | researchgate.net |

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Indole derivatives have been extensively investigated as inhibitors of various kinases. nih.gov The 2-oxo-indoline (oxindole) scaffold, in particular, is strongly associated with anticancer activity through the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). acs.org

CDK Inhibition : CDKs are key regulators of the cell cycle. benthamdirect.com Indole-fused diazepinones have been identified as potent CDK inhibitors. eurekaselect.com Research has also shown that certain oxindole–indole conjugates can act as efficient antitumor agents with potential inhibitory action toward CDK4. benthamdirect.com Further studies on these conjugates revealed that compounds 6a and 6d were the most effective CDK2 inhibitors, with a percent inhibition of 78% and 85%, respectively, at a 20 µM concentration. benthamdirect.com Additionally, researchers have identified potent CDK-5 inhibitors by making substitutions at the 2nd and 6th positions of the indole ring. nih.govnih.govnih.gov

EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. A series of 5-substituted-indole-2-carboxamides were designed as dual EGFR and CDK-2 inhibitors. Several of these compounds exhibited potent antiproliferative activity against four different cancer cell lines, with GI50 (50% growth inhibition) values as low as 37 nM. The most potent compounds also showed significant inhibition of both EGFR and CDK2 kinases. nih.gov

Table 2: Kinase Inhibitory Activity of Select Indole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 5i | EGFR | 91 | nih.gov |

| CDK2 | 24 | nih.gov | |

| Compound 5j | EGFR | 85 | nih.gov |

| CDK2 | 16 | nih.gov | |

| Compound 5c | EGFR | 124 | nih.gov |

| CDK2 | 46 | nih.gov | |

| Compound 5g | EGFR | 110 | nih.gov |

| CDK2 | 33 | nih.gov |

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A common mechanism of action for many anticancer indole derivatives is the induction of apoptosis. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net

For example, novel α-cyano indolylchalcones have been shown to induce both intrinsic and extrinsic apoptotic pathways in HCT116 colon carcinoma cells. nih.gov One derivative, chalcone 7f , was found to regulate apoptosis by increasing the expression of the pro-apoptotic BAX gene and the tumor suppressor p53, while decreasing the expression of the anti-apoptotic bcl-2 gene. nih.gov Another study on (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide demonstrated that it induced apoptosis in colon cancer cells by increasing caspase-3 and caspase-9 activities and elevating the expression of pro-apoptotic genes. mdpi.comresearchgate.net The induction of apoptosis is often a downstream effect of other mechanisms, such as tubulin polymerization inhibition or kinase inhibition, which cause cellular stress and trigger cell death pathways.

Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 itself and Myeloid cell leukemia-1 (Mcl-1). Targeting these proteins is a promising therapeutic strategy. Indole-based compounds have been designed to function as inhibitors of these anti-apoptotic proteins.

Indole scaffolds can serve as a basis for designing dual inhibitors of both Bcl-2 and Mcl-1. mdpi.com For instance, a series of indole derivatives incorporating amide, biphenyl, and sulphonamide moieties were designed to enhance inhibitory activity against these proteins. nih.gov The natural marine product marinopyrrole, which features a pyrrole (B145914) ring attached to a core scaffold, disrupts Bcl-2 family functions. This has inspired the design of hybrid spirooxindole-based inhibitors that downregulate the Bcl-2 gene. Similarly, indole-fused diazepinones have been identified as potent Mcl-1 inhibitors. eurekaselect.com

Certain indole compounds, particularly Indole-3-carbinol (I3C) found in cruciferous vegetables, can influence the development of estrogen-dependent cancers by modulating estrogen metabolism. benthamdirect.com I3C induces cytochrome P450 enzymes that are involved in the oxidative metabolism of estrogens. nih.govnih.gov

Antimicrobial Activities and Cellular Targets

The indole scaffold is also a key component in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. Indole derivatives have shown a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

A study on indole-acrylonitrile derivatives found that several compounds exhibited significant growth inhibition against various human tumor cell lines and also possessed antimicrobial properties. Specifically, the compound 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) showed potent activity against both bacteria and Candida albicans. Another study synthesized a series of 3-alkylidene-2-indolone derivatives and found that compounds 10f, 10g, and 10h had high antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms for these antimicrobial actions can vary, with some indole derivatives acting by inhibiting efflux pumps or biofilm formation.

Table 3: Antimicrobial Activity of Select Indole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 10f | Staphylococcus aureus ATCC 6538 | 0.5 | |

| MRSA ATCC 43300 | 0.5 | ||

| Compound 10g | Staphylococcus aureus ATCC 6538 | 0.5 | |

| MRSA ATCC 43300 | 0.5 | ||

| Compound 10h | Staphylococcus aureus ATCC 6538 | 0.5 | |

| MRSA ATCC 43300 | 0.5 | ||

| Chalcone 7f | Staphylococcus aureus | 31.25 | nih.gov |

| Bacillus subtilis | 15.62 | nih.gov | |

| Escherichia coli | 62.5 | nih.gov | |

| Candida albicans | >125 | nih.gov |

Antifungal Mechanisms

Similarly, there is a lack of research on the antifungal mechanisms of 3-(2-methyl-1H-indol-3-yl)propanenitrile. Although the indole nucleus is a component of some antifungal compounds, the efficacy and mechanism of action of this specific propanenitrile derivative against fungal pathogens have not been reported in the scientific literature. bohrium.comnih.gov Studies on other indole derivatives have identified structural features that contribute to antifungal activity, but data for this compound is absent. bohrium.comnih.gov

Anti-inflammatory Mechanisms of Action

Modulation of NF-κB Pathway

No studies have been published that demonstrate or investigate the modulation of the NF-κB pathway by this compound. The NF-κB signaling cascade is a known target for some anti-inflammatory compounds, including certain indole derivatives like indole-3-carbinol. researchgate.netnih.govnih.gov However, there is no evidence to suggest that this compound engages in similar mechanistic pathways.

Inhibition of COX-2 Pathway

There is no available data on the inhibition of the COX-2 pathway by this compound. The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. nih.govnih.govresearchgate.netrsc.orgmdpi.com While some indole-containing compounds have been investigated as COX-2 inhibitors, the activity of this compound in this regard has not been explored. nih.govnih.govresearchgate.netrsc.orgmdpi.com

Neuroprotective Mechanisms

There is no available research detailing the neuroprotective mechanisms of this compound.

Enzyme Interaction Studies (e.g., Yeast Short-Chain Dehydrogenase)

No studies have been published investigating the interaction of this compound with yeast short-chain dehydrogenase or any other enzyme.

General Modulatory Effects on Cellular Signaling Pathways

There are no published findings on the general modulatory effects of this compound on cellular signaling pathways.

Role As a Privileged Scaffold and Synthetic Intermediate in Chemical Research

Foundation for Design and Synthesis of Advanced Indole (B1671886) Derivatives

The structure of 3-(2-methyl-1H-indol-3-yl)propanenitrile offers multiple reactive sites that can be strategically exploited to generate a wide array of more complex indole derivatives. The true synthetic power of this scaffold is often realized through its precursor, 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-cyanoacetyl-2-methyl-indole. This precursor features an active methylene (B1212753) group adjacent to both the carbonyl and nitrile functions, making it an ideal substrate for a variety of condensation and addition reactions. nih.govrsc.org

One of the most common applications is in Knoevenagel condensations, where the active methylene group reacts with aldehydes or ketones. researchgate.net This reaction forms a new carbon-carbon double bond, extending the molecular framework and introducing new functional groups. For instance, the condensation of a 3-cyanoacetyl indole with an aromatic aldehyde creates an α-cyano bis(indolyl)chalcone intermediate, which is a precursor for further transformations. researchgate.net These reactions are foundational for building libraries of 3-substituted indoles, which are explored for various biological activities. dergipark.org.tropenmedicinalchemistryjournal.com The versatility of the indole scaffold allows for systematic modifications, enabling chemists to fine-tune the steric and electronic properties of the final molecules to achieve desired functions. mdpi.com

Key Intermediate in Complex Heterocyclic Compound Synthesis

The utility of this compound and its analogs extends beyond simple indole derivatization into the realm of complex heterocyclic synthesis, particularly through multi-component reactions (MCRs). windows.net MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov 3-Cyanoacetyl indoles are exceptional substrates for these reactions, enabling rapid access to diverse and complex molecular architectures. nih.govrsc.orgresearchgate.net

Through carefully designed one-pot reaction sequences, this indole intermediate is used to construct a variety of fused and substituted heterocyclic systems. These reactions often proceed through a cascade of events, such as an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov

Key heterocyclic systems synthesized from this scaffold include:

Pyran Derivatives : One-pot, three-component reactions involving a 3-cyanoacetyl indole, an aldehyde, and a source of active methylene like malononitrile (B47326) or ethyl cyanoacetate (B8463686) yield highly functionalized pyran rings fused or linked to the indole core. nih.govrsc.orgresearchgate.net These reactions can be catalyzed by simple bases like piperidine (B6355638) or green catalysts such as L-proline. nih.govrsc.org

Pyridine (B92270) Derivatives : The scaffold is instrumental in constructing complex pyridine-containing molecules, including bipyridines. acs.orgacs.org In a typical four-component reaction, a 3-cyanoacetyl indole, an aromatic aldehyde, a ketone (like 2-acetylpyridine), and ammonium (B1175870) acetate (B1210297) combine to form highly substituted pyridine rings. nih.govacs.org

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives : Bioactive pyrido[2,3-d]pyrimidine derivatives can be synthesized in a one-pot, three-component reaction using 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile, various aromatic aldehydes, and 6-amino-N,N-dimethyluracil. nih.gov

The following table summarizes examples of multi-component reactions utilizing 3-cyanoacetyl indole derivatives to generate complex heterocyclic structures.

| Target Heterocycle | Reactants | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Indol-3-yl Substituted Pyrans | 3-Cyanoacetyl indole, Aromatic Aldehyde, Malononitrile | Piperidine, EtOH, Ultrasonic Irradiation | 74-94% | nih.gov |

| Indol-3-yl Pyridine-3-carbonitriles | 3-Cyanoacetyl indole, Aldehyde, 3-acetyl-2H-chromenone, Ammonium Acetate | Acetic Acid, 120 °C | 85-92% | nih.gov |

| 4-Aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitriles | 3-Cyanoacetyl indole, Aldehyde, 2-Acetylpyridine, Ammonium Acetate | Neat (solvent-free) | Good | acs.org |

| 2-Methylindole-substituted pyrido[2,3-d]pyrimidines | 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile, Aromatic Aldehyde, 6-amino-N,N-dimethyluracil | Fe₃O₄@SiO₂-IL nanocatalyst, DMF, 120 °C | 70-90% | nih.gov |

Contribution to the Development of Research Probes and Pharmacological Tools

The indole scaffold is a common feature in molecules designed as research probes and pharmacological tools due to its ability to interact with biological systems and its favorable photophysical properties. nih.govnih.govresearchgate.net Derivatives of this compound serve as intermediates in the synthesis of compounds that can be used to probe biological processes or act as leads in drug discovery. mdpi.com

A common strategy involves using the core scaffold to synthesize a library of related compounds with systematic structural variations. These libraries are then screened for specific biological activities. For example, new heterocyclic compounds derived from the closely related 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile have been synthesized and subsequently tested for in vitro antifungal activity against various fungal strains, including Aspergillus niger and Alternaria alternata. researchgate.net Such studies demonstrate how this class of indole derivatives can be used to generate novel compounds with potential therapeutic applications, functioning as tools to identify new antifungal agents. researchgate.net

Furthermore, the inherent fluorescence of many indole derivatives makes them attractive candidates for the development of fluorescent probes. nih.govnih.gov By chemically modifying the this compound scaffold, researchers can design molecules whose fluorescence properties change in response to specific environmental factors (like pH) or the presence of certain analytes, making them useful for sensing and imaging applications in biological and chemical systems. nih.govresearchgate.net

Explorations in Organic Electronics and Material Science Research Applications

While the primary application of this compound has been in the synthesis of biologically active compounds, the inherent electronic properties of the indole ring suggest potential for its derivatives in materials science. Indole-based compounds are known to be electron-rich aromatic systems, a feature that is often exploited in the design of organic electronic materials. C4-substituted indoles, for example, are prevalent in a variety of functional molecules relevant to materials science. acs.org

The extended π-conjugated system of the indole nucleus can facilitate charge transport, making it a potentially useful component in organic semiconductors, dyes, and other functional materials. Although direct applications of this compound in this field are not yet widely reported, its role as a versatile synthetic intermediate allows for the incorporation of the 2-methyl-indole moiety into larger, more complex conjugated systems. Through reactions like those described previously, the indole core can be linked to other aromatic or heterocyclic units, effectively tuning the electronic and photophysical properties of the resulting material. This synthetic accessibility opens avenues for future research into novel indole-containing polymers or small molecules designed for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells. The exploration of this scaffold in materials science remains an emerging area with significant potential.

常见问题

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cycloaddition | Cu(OTf)₂ | 40 | 65–75 | >95% |

| Nucleophilic Substitution | K₂CO₃ | 80 | 50–60 | 85–90% |

How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

Level: Advanced

Methodological Answer:

Density functional theory (DFT) and molecular docking simulations are pivotal for studying electronic properties and binding interactions. For instance:

- DFT Analysis : Predicts electron density distribution, highlighting the nucleophilic nitrile group and electrophilic indole ring .

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The methyl group at C2 of the indole ring may sterically hinder binding, while the nitrile group participates in hydrogen bonding .

- Validation : Cross-validate computational results with experimental data (e.g., X-ray crystallography in ).

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

- Mass Spectrometry : Molecular ion peak at m/z 184 [M]⁺ with fragmentation patterns reflecting indole ring cleavage.

Q. Table 2: Key Spectral Data

| Technique | Signature | Reference |

|---|---|---|

| ¹H NMR | δ 2.5 (s, 3H, CH₃), δ 7.3 (m, 1H) | |

| IR | 2240 cm⁻¹ (C≡N) |

What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- SAR Analysis : Compare derivatives (e.g., replacing the methyl group with halogens) to isolate structural determinants of activity .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers .

Q. Table 3: Biological Activity Comparison

| Derivative | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(2-Methylindol-3-yl)propanenitrile | Enzyme Inhibition | 12.5 | |

| 3-(4-Fluorophenoxy)propanenitrile | Antimicrobial | 8.2 |

What are the primary challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Level: Basic

Methodological Answer:

Challenges include:

- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2:1 acrylonitrile:indole ratio) .

- Safety : Handle nitriles in fume hoods with PPE (gloves, respirators) due to toxicity risks .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

How does the electronic environment of the indole ring in this compound influence its chemical reactivity and stability under various conditions?

Level: Advanced

Methodological Answer:

The methyl group at C2 exerts steric and electronic effects:

- Electron-Donating Effect : Increases electron density at C3, enhancing electrophilic substitution .

- Stability in Acidic Conditions : Protonation at the indole nitrogen destabilizes the ring, leading to decomposition (monitor via UV-Vis at 280 nm) .

- Oxidative Stability : The nitrile group is resistant to oxidation, but the indole ring may degrade under strong oxidants (e.g., H₂O₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。